molecular formula C10H17N3O B7459217 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide

2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide

Cat. No. B7459217
M. Wt: 195.26 g/mol
InChI Key: XMSNYARCCYIXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in medicinal chemistry as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is not fully understood, but it has been suggested to act through inhibition of enzymes involved in the growth and proliferation of cancer cells. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been shown to have antioxidant and anti-inflammatory effects, which may have potential benefits for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. Another direction is the exploration of its potential use as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be used as a building block for the synthesis of new materials with potential applications in various fields, including catalysis and sensing.

Synthesis Methods

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide involves the reaction of 3,5-dimethylpyrazole with isopropylamine and acetyl chloride. The product is then purified through recrystallization. The yield of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)11-10(14)6-13-9(4)5-8(3)12-13/h5,7H,6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNYARCCYIXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide

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